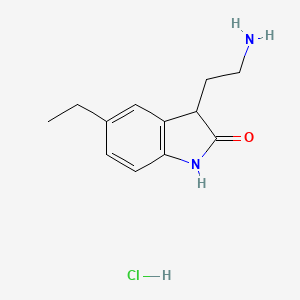

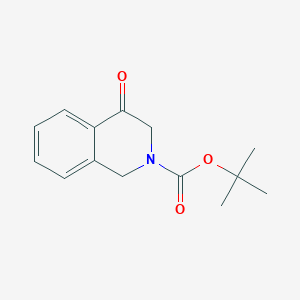

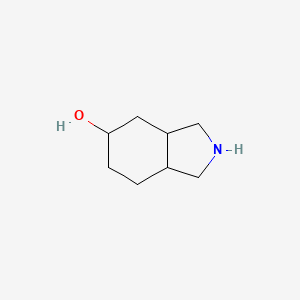

3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride

Descripción general

Descripción

Tryptamine hydrochloride is a heterocyclic compound and a derivative of the amino acid tryptophan. It has a molecular weight of 196.68 and its empirical formula is C10H12N2 · HCl . It is used as a reactant for the preparation of various compounds, including tryptamine derivatives as inhibitors against hepatitis B virus, carbamoyl epipodophyllotoxins as potential antitumor agents, anthranilic acid derivatives as CCK receptor antagonists, brassinin derivatives as indoleamine 2,3-dioxygenase inhibitors, antispasmodic agents, and β-carbolinium cations as new antimalarial agents .

Molecular Structure Analysis

The molecular structure of Tryptamine hydrochloride consists of an indole ring along with chains of ethyl . The SMILES string representation of the molecule isCl [H].NCCc1c [nH]c2ccccc12 . Physical And Chemical Properties Analysis

Tryptamine hydrochloride is a powder with a melting point of 253-255 °C (lit.) . It is soluble in water (0.1 g/10 mL, clear to slightly hazy, colorless to yellow) .Aplicaciones Científicas De Investigación

Synthesis of Schiff and Mannich Bases

Schiff and Mannich bases of Isatin derivatives, including those similar to 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, have been synthesized through a series of reactions involving ethyl imidate hydrochlorides, ethoxycarbonylhydrazones, and substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds have potential applications in chemical synthesis and pharmaceutical research due to their structural diversity and reactivity (Bekircan & Bektaş, 2008).

Study of Polymorphism in Pharmaceutical Compounds

Research on polymorphic forms of closely related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, has provided insights into the challenges of analytical and physical characterization of polymorphic pharmaceutical compounds. These studies are crucial for understanding the stability, solubility, and bioavailability of drugs (Vogt et al., 2013).

Development of Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share structural features with 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, has led to the development of novel antiallergic compounds. These studies involve the synthesis of ethyl (2-methyindol-3-yl)acetates and subsequent reactions to produce potent antiallergic agents, highlighting the therapeutic potential of indole derivatives in allergy treatment (Menciu et al., 1999).

Aminomethylation Reactions

The aminomethylation of indole derivatives, such as 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, using N-silyl-N,O-acetals catalyzed by metal triflate-TMSCl systems has been explored. This method facilitates the synthesis of primary amine derivatives and aromatic primary amines, showcasing the versatility of indole compounds in organic synthesis (Sakai et al., 2003).

Synthesis of Anticancer Agents

Research into the synthesis of potential anticancer agents, including derivatives of 3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride, has led to the development of new classes of antineoplastic agents. These studies involve the synthesis of complex indole-containing compounds and their evaluation against various cancer models, contributing to the search for novel cancer therapies (Nguyen et al., 1990).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-2-8-3-4-11-10(7-8)9(5-6-13)12(15)14-11;/h3-4,7,9H,2,5-6,13H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXBBBSNEBDZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one hydrochloride | |

CAS RN |

1311315-82-8 | |

| Record name | 2H-Indol-2-one, 3-(2-aminoethyl)-5-ethyl-1,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1527811.png)

amino]-1-ethanol](/img/structure/B1527821.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B1527825.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride](/img/structure/B1527832.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)